molecular formula C21H19N3O4 B2800823 2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide CAS No. 896274-35-4

2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide

Cat. No.: B2800823
CAS No.: 896274-35-4
M. Wt: 377.4
InChI Key: CNMIEEJHCNYMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis of novel acetamide derivatives, including compounds structurally related to "2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide". These compounds are characterized by their complex indole and acetamide frameworks, which have been synthesized through various chemical reactions and evaluated for their physical and spectral properties using techniques like IR, 1H NMR, and mass spectrometry. One such study focused on the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, highlighting their antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Antimicrobial Properties

The antimicrobial properties of compounds structurally similar to "this compound" have been a significant area of research. Studies have shown that these compounds exhibit promising antibacterial and antifungal activities, with some derivatives demonstrating potent effects against a range of pathogenic microorganisms. This suggests the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Biological Evaluation and Potential Pharmacological Uses

Further research has expanded into the biological evaluation of indol-3-yl-oxoacetamides, exploring their pharmacological potentials, such as acting as ligands for cannabinoid receptors. This area of study provides insights into the therapeutic applications of these compounds, including their potential use in treating conditions influenced by cannabinoid receptor interactions. For instance, a small series of indol-3-yl-oxoacetamides demonstrated potent and selective cannabinoid receptor type 2 ligand activities, showcasing the pharmacological relevance of these compounds (Moldovan et al., 2017).

Mechanism of Action

Target of Action

Some compounds with similar structures have been found to have inhibitory activity against α-glucosidase .

Mode of Action

It’s worth noting that compounds with similar structures have shown inhibitory activity against α-glucosidase . This suggests that the compound might interact with its targets by binding to the active site, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

Given its potential inhibitory activity against α-glucosidase , it could be inferred that the compound may affect carbohydrate metabolism, specifically the breakdown of complex carbohydrates into glucose.

Result of Action

It’s worth noting that compounds with similar structures have shown to reduce inflammation and pro-inflammatory gene expression/mrna levels significantly in arthritic rats .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-28-15-6-4-5-14(10-15)24-12-13(9-19(24)25)23-21(27)20(26)17-11-22-18-8-3-2-7-16(17)18/h2-8,10-11,13,22H,9,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMIEEJHCNYMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.